molecular formula C11H15F3SeSi B14585584 Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane CAS No. 61634-69-3

Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane

Cat. No.: B14585584
CAS No.: 61634-69-3
M. Wt: 311.29 g/mol
InChI Key: QGLFDVWJDBMGSV-UHFFFAOYSA-N
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Description

Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a selanyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylselanyl precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can facilitate the substitution of the trimethylsilyl group.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenide.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent for introducing trifluoromethyl and selanyl groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.

    Biology: The compound can be used to study the effects of trifluoromethyl and selanyl groups on biological systems, including enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism by which Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the selanyl group can participate in redox reactions. The trimethylsilyl group can act as a protecting group or a leaving group in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Phenylselanyl derivatives: Compounds containing the phenylselanyl group, which exhibit similar redox properties.

Uniqueness

Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the combination of trifluoromethyl, selanyl, and trimethylsilyl groups in a single molecule

Properties

CAS No.

61634-69-3

Molecular Formula

C11H15F3SeSi

Molecular Weight

311.29 g/mol

IUPAC Name

trimethyl-[[3-(trifluoromethyl)phenyl]selanylmethyl]silane

InChI

InChI=1S/C11H15F3SeSi/c1-16(2,3)8-15-10-6-4-5-9(7-10)11(12,13)14/h4-7H,8H2,1-3H3

InChI Key

QGLFDVWJDBMGSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C[Se]C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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